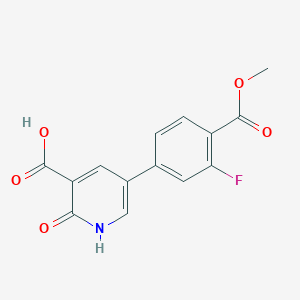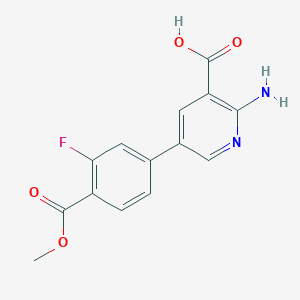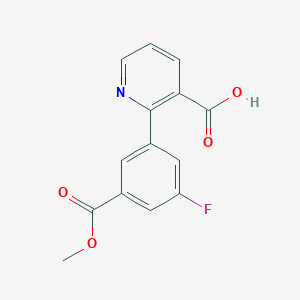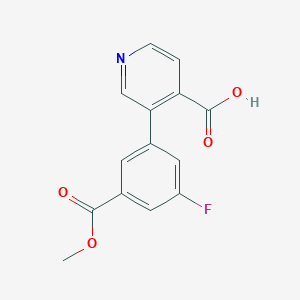
3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid (3-FMPPA) is a chemical compound with potential applications in a variety of scientific research fields. It is an organofluorine compound that is widely used as a reagent in organic synthesis. Due to its unique properties, 3-FMPPA can be used for a wide range of applications, such as in the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has a variety of applications in scientific research. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals and other compounds, and as a tool in the study of biochemical and physiological effects. Additionally, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been used in the synthesis of polymers and other materials, as well as in the study of molecular interactions.
Mecanismo De Acción
The mechanism of action of 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is not yet fully understood. However, it is believed that the compound acts as an electron acceptor, which allows it to interact with other molecules, such as proteins and enzymes. Additionally, it is believed that 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% can interact with the active sites of enzymes and other proteins, which can affect the activity of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% are still being studied. However, some studies have suggested that the compound has the potential to inhibit the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% has been found to inhibit the activity of certain proteins, such as the enzyme thymidylate synthase, which is involved in DNA synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments is its high purity (95%). Additionally, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is relatively stable and can be stored at room temperature. However, the compound is highly reactive and should be handled with caution. Additionally, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% may react with other compounds, such as proteins and enzymes, which can affect the results of laboratory experiments.
Direcciones Futuras
In the future, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% may be used for a variety of applications, such as in the synthesis of pharmaceuticals and other compounds, as well as in the study of biochemical and physiological effects. Additionally, 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% may be used in the synthesis of polymers and other materials, as well as in the study of molecular interactions. Finally, further research may be conducted to better understand the mechanism of action of 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% and its potential applications in the study of biochemical and physiological effects.
Métodos De Síntesis
3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% is typically synthesized through a multi-step process. The first step is the reaction of phenol with 3-fluoro-5-methoxycarbonylbenzoyl chloride (3-FMBCl) in the presence of a base, such as potassium carbonate. This reaction yields the desired 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95%. The second step is the hydrolysis of the 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% with aqueous acid, such as hydrochloric acid. This reaction yields the desired 3-(3-Fluoro-5-methoxycarbonylphenyl)picolinic acid, 95% in a 95% yield.
Propiedades
IUPAC Name |
3-(3-fluoro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)9-5-8(6-10(15)7-9)11-3-2-4-16-12(11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPOUENUJDMUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














